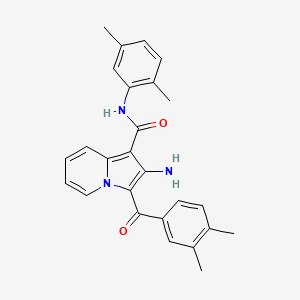

![molecular formula C9H8ClN3S2 B2472079 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol CAS No. 731012-13-8](/img/structure/B2472079.png)

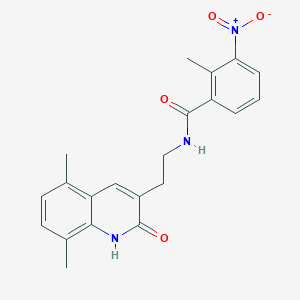

5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol” is a chemical compound . It is a derivative of 1H-1,2,4-Triazole-3-thiol, which is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . In another study, a series of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .Applications De Recherche Scientifique

Chemical Synthesis and Applications : 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol and its derivatives have been actively explored in chemical synthesis. For instance, Kaldrikyan et al. (2016) demonstrated the reactions of 1,2,4-triazole-3-thiols with various halogenated compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. These reactions yielded high yields and showcased the versatility of triazole derivatives in chemical synthesis (Kaldrikyan et al., 2016).

Biological Activity and Potential Applications : Another intriguing aspect is the exploration of the biological activity of triazole derivatives. For example, Maliszewska-Guz et al. (2005) synthesized and tested the pharmacological properties of certain triazole derivatives, indicating their potential in medicinal applications (Maliszewska-Guz et al., 2005). Additionally, Hovsepyan et al. (2018) studied new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for anti-tumor activity and their effect on tumor DNA methylation levels, showcasing the relevance of these compounds in cancer research (Hovsepyan et al., 2018).

Structural and Molecular Studies : The structural analysis of triazole compounds is another significant area of research. Fizer et al. (2021) studied the protonation of polysubstituted 1,2,4-triazoles, providing insights into the molecular design and synthetic strategies for triazole systems (Fizer et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of the compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is part of a class of chemicals known as 1,2,4-triazoles, which have been studied for their potential biological activities . .

Mode of Action

As a member of the 1,2,4-triazole class, it may share some of the properties common to these compounds, such as the ability to form complexes with metal ions . .

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-15-9-11-8(14)12-13-9/h1-4H,5H2,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMIXWIPYTMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)

![N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2472005.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2472019.png)